3-Methoxy-4-(pentyloxy)benzoyl chloride
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Overview
Description
3-Methoxy-4-(pentyloxy)benzoyl chloride is a chemical compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . It is a specialty product primarily used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group substituted with methoxy and pentyloxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pentyloxy)benzoyl chloride typically involves the acylation of 3-methoxy-4-(pentyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methoxy-4-(pentyloxy)benzoic acid+Thionyl chloride→3-Methoxy-4-(pentyloxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted under inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pentyloxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxy-4-(pentyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
3-Methoxy-4-(pentyloxy)benzoic acid: Formed by hydrolysis.
Scientific Research Applications
3-Methoxy-4-(pentyloxy)benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents.
Material Science: It is used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pentyloxy)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The methoxy and pentyloxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the pentyloxy group.
3-Methoxybenzoyl chloride: Similar structure but lacks the pentyloxy group.
4-Pentyloxybenzoyl chloride: Similar structure but lacks the methoxy group.
Uniqueness
3-Methoxy-4-(pentyloxy)benzoyl chloride is unique due to the presence of both methoxy and pentyloxy groups on the benzene ring. This dual substitution pattern imparts specific reactivity and selectivity in its chemical reactions, making it a valuable reagent in various research applications.
Properties
IUPAC Name |
3-methoxy-4-pentoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFWXHLBYMLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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